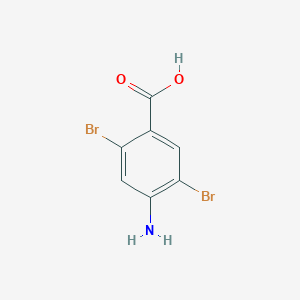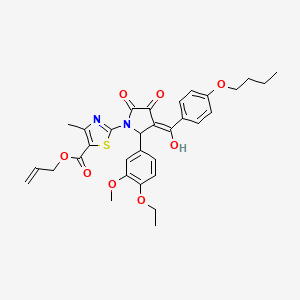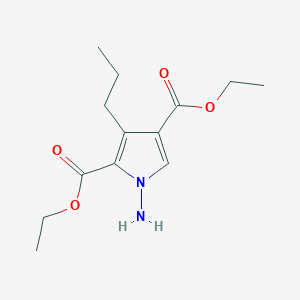
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H20N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials followed by cyclization to form the pyrrole ring. One common method involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with a suitable amine under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl groups, while substitution reactions can produce a variety of functionalized pyrrole compounds .
科学的研究の応用
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound with two ester groups at positions 3 and 4 of the pyrrole ring.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Another derivative with methyl groups at positions 3 and 5.
Uniqueness
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of an amino group at position 1 and a propyl group at position 3. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
diethyl 1-amino-3-propylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-4-7-9-10(12(16)18-5-2)8-15(14)11(9)13(17)19-6-3/h8H,4-7,14H2,1-3H3 |
InChIキー |
DHJFMUPNQKBJTG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N(C=C1C(=O)OCC)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
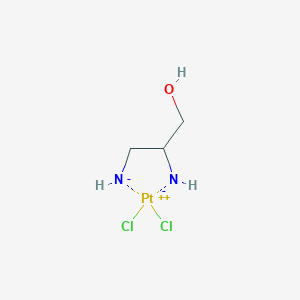
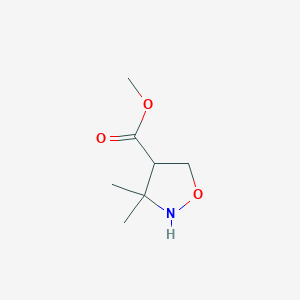
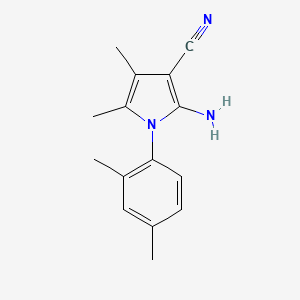

![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)

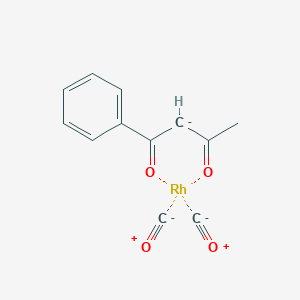
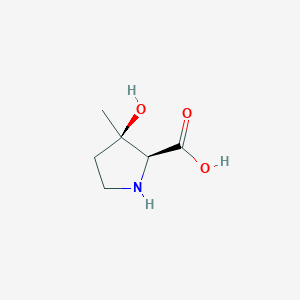

![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
